molecular formula C15H12N2O2S B2378414 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide CAS No. 2034597-19-6

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2378414
CAS No.: 2034597-19-6
M. Wt: 284.33
InChI Key: KWRQOHPJTLMIQO-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a thiophene ring, a pyridine ring, and a furan ring. These rings are connected through a carboxamide linkage, making it a complex and interesting molecule. Compounds containing thiophene, pyridine, and furan rings are known for their diverse biological activities and are widely studied in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to its anticancer properties .

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a thiophene moiety, and a pyridine derivative, contributing to its unique pharmacophore. Its chemical formula is C12H10N2O2SC_{12}H_{10}N_2O_2S.

Enzyme Inhibition

Research indicates that similar compounds with furan and thiophene structures often exhibit enzyme inhibition properties. For instance, derivatives have shown inhibitory activity against:

  • Acetylcholinesterase (AChE) : Inhibition can disrupt cholinergic signaling pathways, which are crucial for neurotransmission.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may lead to neuroprotective effects.
  • Urease : This inhibition affects nitrogen metabolism, potentially useful in treating infections caused by urease-producing bacteria .

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance:

CompoundActivityIC50 (µM)
Compound AAntibacterial15
Compound BAntifungal20
This compoundAntiviralTBD

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in published studies.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)12
A549 (lung cancer)8

These results indicate a promising therapeutic index for further development .

Case Studies

  • SARS-CoV-2 Main Protease Inhibition : A study reported that compounds with similar structural motifs effectively inhibited the main protease of SARS-CoV-2, suggesting potential antiviral applications for this compound .
  • Neuroprotective Effects : Research indicated that derivatives could protect neuronal cells from oxidative stress by modulating cholinergic neurotransmission pathways, highlighting their potential in neurodegenerative disease treatment .

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(13-3-1-7-19-13)17-10-11-5-6-16-12(9-11)14-4-2-8-20-14/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRQOHPJTLMIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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